![molecular formula C8H10F3N3O2S B2697096 tert-butyl N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamate CAS No. 1823257-56-2](/img/structure/B2697096.png)
tert-butyl N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamate is a unique compound belonging to the family of thiadiazoles, characterized by the presence of a trifluoromethyl group and a tert-butyl carbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamate generally involves the formation of the thiadiazole ring followed by the introduction of the carbamate group. One common method includes the cyclization of appropriate hydrazides with thiocarbonyl compounds under controlled conditions to form the thiadiazole ring. The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide. Subsequent attachment of the tert-butyl carbamate is typically achieved via nucleophilic substitution reactions.
Industrial Production Methods: Industrial-scale production may involve optimized synthetic routes to enhance yield and purity. This often includes steps such as high-temperature reactions, use of catalysts, and automated purification techniques like column chromatography or recrystallization to ensure large-scale feasibility and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: May involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions often utilize reagents like sodium hydroxide or organic amines.
Common Reagents and Conditions: Typical reagents include trifluoromethylating agents, hydrazides, and thiocarbonyl compounds for synthesis. Reaction conditions may involve controlled temperature, inert atmosphere (e.g., nitrogen or argon), and solvent systems like dichloromethane or ethanol.
Major Products Formed: Reaction products vary based on the type of reaction performed. For example, oxidation may yield oxidized thiadiazole derivatives, while substitution reactions could produce a range of substituted thiadiazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is studied for its reactivity and potential as a building block in organic synthesis, leading to new materials and complex molecules.
Biology: Investigations into its biological activity have revealed potential antimicrobial and anti-inflammatory properties, making it a candidate for pharmaceutical development.
Medicine: Research explores its role in drug design, particularly in creating novel therapeutics targeting specific biochemical pathways and diseases.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science applications due to its unique structural features and reactivity.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with biological macromolecules. Its trifluoromethyl group enhances lipophilicity, improving cell membrane penetration. The thiadiazole ring and carbamate moiety are involved in binding to enzymes and receptors, modulating their activity. Molecular targets may include kinases, proteases, and ion channels, influencing signaling pathways and cellular responses.
Comparación Con Compuestos Similares
Comparing tert-Butyl N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamate with similar compounds, its uniqueness lies in the specific combination of functional groups:
tert-Butyl carbamate: confers stability and modifies lipophilicity.
Trifluoromethyl group: significantly impacts biological activity and membrane permeability.
Thiadiazole ring: offers diverse reactivity and binding properties.
Similar compounds include other thiadiazole derivatives and trifluoromethylated carbamates, but none combine these features in the exact same manner, providing distinct advantages and applications.
Hope this gave you a solid, albeit not thrilling, overview
Propiedades
IUPAC Name |
tert-butyl N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3O2S/c1-7(2,3)16-6(15)12-5-14-13-4(17-5)8(9,10)11/h1-3H3,(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCNFDJPONYXPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NN=C(S1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(furan-2-ylmethyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2697016.png)
![8-(2,5-dimethylphenyl)-1,7-dimethyl-3-pentyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2697017.png)
![4-fluoro-2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2697018.png)
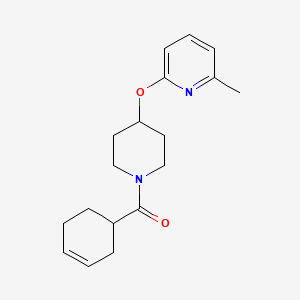
![1-(4-CHLOROPHENYL)-3-(5-{[(4-CHLOROPHENYL)CARBAMOYL]AMINO}-2,6-DIMETHYLPYRIDIN-3-YL)UREA](/img/structure/B2697021.png)
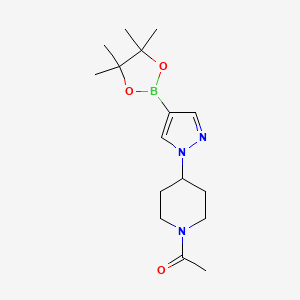
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-(4-methylbenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2697023.png)
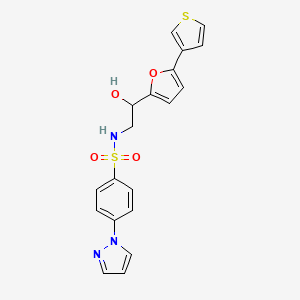
![(E)-ethyl 2-(furan-2-ylmethylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2697028.png)
![3-[(3,4-dichlorobenzyl)sulfonyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide](/img/structure/B2697031.png)
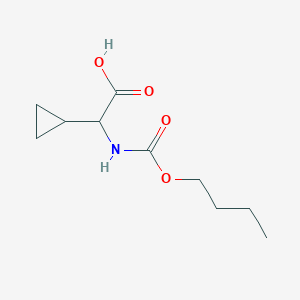
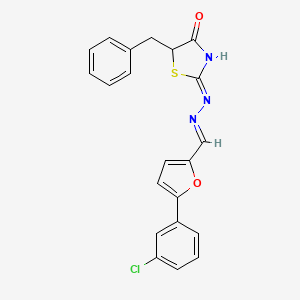
![2-(2'-(((tert-Butoxycarbonyl)amino)methyl)-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B2697035.png)
